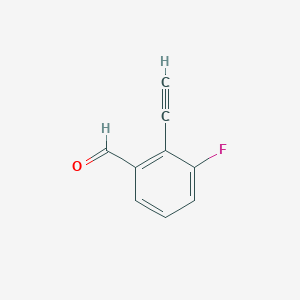

2-Ethynyl-3-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO/c1-2-8-7(6-11)4-3-5-9(8)10/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAHHIYPDGHDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigations into the Chemical Reactivity and Transformation Pathways of 2 Ethynyl 3 Fluorobenzaldehyde

Cycloaddition Reactions Involving the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group in 2-ethynyl-3-fluorobenzaldehyde serves as a reactive site for various cycloaddition reactions, enabling the construction of diverse heterocyclic and carbocyclic frameworks.

The [3+2] cycloaddition, a powerful tool for the synthesis of five-membered heterocycles, is a prominent reaction pathway for this compound. nih.gov This reaction involves the combination of a 1,3-dipole with the ethynyl dipolarophile.

Reaction with Azides: The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles. youtube.comresearchgate.net In the case of this compound, this reaction would proceed with an organic azide to yield a substituted 1,2,3-triazole. While specific studies on this exact molecule are not prevalent, the reaction is known for its high functional group tolerance and regioselectivity, typically affording the 1,4-disubstituted regioisomer, especially under copper catalysis. nih.govrsc.org

Reaction with Nitrile Oxides: Nitrile oxides readily undergo [3+2] cycloaddition with alkynes to form isoxazoles. researchgate.netnih.govnih.gov The reaction of this compound with a nitrile oxide is expected to produce a 3,5-disubstituted isoxazole, with the regioselectivity being influenced by both electronic and steric factors. sci-rad.com

Reaction with Nitrones: The cycloaddition of nitrones with the ethynyl group of this compound would lead to the formation of isoxazoline or isoxazole derivatives. organicreactions.orgrsc.orgnih.govwikipedia.org This reaction is a versatile method for constructing nitrogen- and oxygen-containing heterocycles. wikipedia.org

Table 1: Representative (3+2) Dipolar Cycloaddition Reactions

| 1,3-Dipole | Heterocyclic Product | General Reaction Scheme |

|---|---|---|

| Organic Azide (R-N₃) | 1,2,3-Triazole | |

| Nitrile Oxide (R-CNO) | Isoxazole |

The ethynyl group can also participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. Annulation reactions involving the ethynyl moiety provide pathways to fused ring systems. While specific examples with this compound are not extensively documented, the reactivity of similar 2-alkynylaryl compounds suggests its potential in these transformations. chim.it

Transition metals, particularly gold and copper, are known to catalyze the cyclization of ortho-alkynyl-substituted aromatic compounds, leading to the formation of various fused heterocyclic systems. beilstein-journals.orgelsevierpure.combohrium.com

Gold-Catalyzed Cyclizations: Gold catalysts are highly effective in activating the alkyne moiety of compounds structurally similar to this compound, facilitating intramolecular nucleophilic attack. nih.govresearchgate.net For instance, the cyclization of 2-alkynylbenzamides in the presence of a gold catalyst can lead to the formation of isoquinoline derivatives. researchgate.net

Copper-Catalyzed Cyclizations: Copper catalysts are also widely used for the cyclization of ortho-alkynyl aromatic systems. These reactions often proceed through a tandem mechanism involving the initial formation of an intermediate that subsequently undergoes cyclization.

Reactions Involving the Aldehyde Functionality

The aldehyde group of this compound is a versatile functional handle for a wide array of chemical transformations, including condensation reactions and various carbonyl additions.

The reaction of the aldehyde with primary amines or related nitrogen nucleophiles leads to the formation of imines (Schiff bases). masterorganicchemistry.comorganic-chemistry.orgresearchgate.net This condensation reaction is typically reversible and often catalyzed by acid. masterorganicchemistry.com The formation of an imine from this compound with a primary amine would proceed through a hemiaminal intermediate, which then dehydrates to the final imine product. libretexts.org Similarly, condensation with hydrazine or its derivatives would yield the corresponding hydrazones. masterorganicchemistry.com

Table 2: Condensation Reactions of the Aldehyde Group

| Reactant | Product | General Reaction Scheme |

|---|---|---|

| Primary Amine (R-NH₂) | Imine |

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles, leading to a diverse range of derivatives.

Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the aldehyde group to form secondary alcohols after an acidic workup. masterorganicchemistry.com The addition of these carbon nucleophiles is a fundamental C-C bond-forming reaction.

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction with a phosphorus ylide allows for the stereoselective formation of either the (E)- or (Z)-alkene, depending on the nature of the ylide used. organic-chemistry.orglibretexts.org

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride. ugm.ac.idmasterorganicchemistry.comresearchgate.net

Cannizzaro Reaction: As a non-enolizable aldehyde, this compound has the potential to undergo the Cannizzaro reaction in the presence of a strong base. wikipedia.orgadichemistry.comyoutube.comnih.gov This disproportionation reaction would yield the corresponding primary alcohol and carboxylic acid. wikipedia.orgadichemistry.comyoutube.comnih.gov

Table 3: Carbonyl Addition Reactions

| Reagent | Product Type | General Reaction Scheme |

|---|---|---|

| Grignard Reagent (R-MgX) | Secondary Alcohol | |

| Phosphorus Ylide (Ph₃P=CHR) | Alkene |

Cascade Reaction Pathways and Sequential Transformations

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to synthesizing complex molecules from simple precursors in a single operation. This compound, with its proximate and reactive aldehyde and ethynyl moieties, is an ideal substrate for such transformations, leading to the formation of diverse heterocyclic and polycyclic frameworks.

Research into analogous compounds, such as o-(2-acyl-1-ethynyl)benzaldehydes, has demonstrated their utility in cascade cyclizations. For instance, in the presence of amino acid derivatives, these compounds can undergo a highly regioselective divergent synthesis to produce either indeno[2,1-c]pyran-3-ones or 1-oxazolonylisobenzofurans. The reaction with N-acylglycines proceeds through a pathway involving the sequential formation of two carbon-carbon and two carbon-oxygen bonds. Conversely, when free amino acids are used, the transformation follows a different route, initiated by the formation of a carbon-carbon bond between an oxazolone intermediate and the o-(2-acyl-1-ethynyl)benzaldehyde, followed by a selective 5-exo-dig cyclization to form a carbon-oxygen bond. nih.govnih.govacs.orgacs.org

A proposed mechanism for these transformations begins with the formation of an oxazolone from the amino acid. This oxazolone then participates in a 1,2-addition to the aldehyde group of the benzaldehyde (B42025) derivative. The subsequent intramolecular cyclization and other concerted steps lead to the final polycyclic products. nih.gov The specific pathway and final product are highly dependent on the nature of the amino acid derivative used.

Furthermore, ortho-alkynylaryl aldehydes can engage in three-component annulation reactions. For example, a silver-catalyzed reaction with amines and trifluorodiazoethane or diazoacetonitrile can produce trifluoromethyl- and cyano-functionalized benzo[d]azepines. This transformation is believed to proceed through the formation of an isoquinolinium intermediate, which then undergoes a ring-expansive addition of a silver trifluorodiazoethylide formed in situ. nih.gov

The following table summarizes representative cascade reactions of analogous o-alkynylbenzaldehydes, which serve as a model for the potential reactivity of this compound.

| Reactants | Catalyst/Reagents | Major Product Type | Reference |

| o-(2-Acyl-1-ethynyl)benzaldehydes, N-Acylglycines | Ac₂O, NaOAc | Indeno[2,1-c]pyran-3-ones | nih.govnih.govacs.orgacs.org |

| o-(2-Acyl-1-ethynyl)benzaldehydes, Free Amino Acids | Ac₂O, NaOAc | 1-Oxazolonylisobenzofurans | nih.govnih.govacs.orgacs.org |

| o-Alkynylaryl Aldehydes, Amines, Diazo Compounds | Silver Catalyst | Functionalized Benzo[d]azepines | nih.gov |

Halogen-Directed Reactivity and Fluorine Substitution Effects on Reaction Outcomes

The presence of a fluorine atom at the 3-position of this compound significantly influences its reactivity and the outcome of its chemical transformations. The high electronegativity and small size of the fluorine atom can exert strong inductive and steric effects, thereby modulating the electronic properties of the aromatic ring and the adjacent functional groups.

In the context of selective functionalization, the position of the fluorine atom can direct the course of a reaction. For instance, in the N-terminal selective modification of peptides using various 2-ethynylbenzaldehydes, the presence of a fluoro group at the 3-position was found to influence the selectivity of the reaction. While electron-donating substituents on the benzaldehyde ring generally lead to excellent N-terminal selectivity, the introduction of a fluorine atom at the 3-position (in a compound labeled as 2r in the study) resulted in a slightly lower, yet still high, N-terminal selectivity of 93:7. This finding suggests that the electron-withdrawing nature of the fluorine atom at this position can subtly alter the reactivity of the aldehyde group towards different amine nucleophiles present in the peptide.

The fluorine atom can also play a crucial role in directing intramolecular cyclization reactions. While specific studies on this compound are limited, research on related fluorinated aromatic compounds has shown that fluorine can act as a directing group in metal-catalyzed C-H activation and functionalization reactions. The Thorpe-Ingold effect, potentially influenced by the fluorine substituent, could also play a role in favoring cyclization pathways by altering bond angles and bringing reactive centers into closer proximity.

Furthermore, the electron-withdrawing nature of fluorine is expected to increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack under certain conditions. This property can be exploited in the design of synthetic strategies where the fluorine atom is either retained in the final product or acts as a leaving group in a nucleophilic aromatic substitution (SNAAr) reaction, although the latter is less common for fluorine compared to heavier halogens.

Selective Functionalization and Derivatization Strategies

The aldehyde and ethynyl groups of this compound are both amenable to a wide array of selective chemical modifications, allowing for the stepwise or concurrent derivatization of the molecule. This dual reactivity is central to its utility as a versatile synthetic intermediate.

Functionalization of the Aldehyde Group:

The aldehyde moiety is a classic functional group that can undergo a plethora of well-established transformations. One of the most prominent is the Wittig reaction , which converts the aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmnstate.edu This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which can be prepared from an alkyl halide and triphenylphosphine. masterorganicchemistry.com The Wittig reaction is highly reliable for C=C bond formation and allows for the introduction of a wide variety of substituents, depending on the structure of the ylide. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmnstate.edu

Functionalization of the Ethynyl Group:

The terminal alkyne is another highly versatile functional group. The Sonogashira coupling is a cornerstone reaction for the functionalization of terminal alkynes. organic-chemistry.orgorganic-chemistry.org This palladium- and copper-cocatalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. organic-chemistry.org This reaction is instrumental in the synthesis of more complex arylalkynes and conjugated enynes. The synthesis of 2-ethynylbenzaldehyde derivatives often involves a Sonogashira coupling between a corresponding 2-halobenzaldehyde and a protected acetylene, followed by deprotection.

The following table provides a summary of common selective functionalization strategies for the aldehyde and ethynyl groups, which are applicable to this compound.

| Functional Group | Reaction | Reagents | Product | Reference |

| Aldehyde | Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | wikipedia.orgmasterorganicchemistry.comlibretexts.orgmnstate.edu |

| Ethynyl | Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst, Base | Arylalkyne/Enyne | organic-chemistry.orgorganic-chemistry.org |

Mechanistic Studies of Transformation Processes

Understanding the mechanisms underlying the transformations of this compound is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways. While mechanistic studies specifically focused on this molecule are not extensively documented, insights can be drawn from investigations into related ortho-alkynylaryl aldehydes and ketones, as well as from general principles of reaction mechanisms.

Cascade Reactions:

The mechanisms of cascade reactions involving ortho-alkynyl benzaldehyde derivatives are often complex and involve several sequential steps. For the formation of indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans from o-(2-acyl-1-ethynyl)benzaldehydes, the proposed mechanism initiates with the Erlenmeyer-Plöchl reaction to form an oxazolone intermediate. nih.gov This is followed by a nucleophilic attack of the oxazolone on the aldehyde. The subsequent pathway diverges depending on the nature of the amino acid derivative, leading to either a series of cyclizations and bond formations to yield the indenopyranone or a 5-exo-dig cyclization to afford the isobenzofuran. nih.gov Control experiments have supported the initial formation of the oxazolone as a key step in the reaction cascade. nih.gov

Transition-Metal-Catalyzed Cycloadditions:

Transition-metal-catalyzed reactions, such as [2+2+2] cycloadditions, are powerful methods for constructing six-membered rings. nih.gov The mechanism of these reactions is highly dependent on the metal catalyst and the substrates involved. Generally, the process is initiated by the coordination of the unsaturated substrates (alkynes and/or alkenes) to the metal center. This is followed by oxidative coupling to form a metallacyclic intermediate. Subsequent reductive elimination then furnishes the final carbocyclic or heterocyclic product and regenerates the active catalyst. nih.gov A deep understanding of these mechanistic pathways is essential for controlling the regioselectivity and stereoselectivity of the cycloaddition. nih.gov

Wittig Reaction:

The mechanism of the Wittig reaction has been a subject of detailed study. For unstabilized ylides, the reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to directly form an oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This four-membered ring intermediate then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide and the reaction conditions.

Sonogashira Coupling:

The catalytic cycle of the Sonogashira coupling is well-established and involves both a palladium and a copper catalyst. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. The role of the copper cocatalyst is to facilitate the formation of the copper(I) acetylide from the terminal alkyne.

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Ethynyl 3 Fluorobenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-Ethynyl-3-fluorobenzaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and the assessment of sample purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet far downfield, generally in the range of δ 9.5-10.5 ppm. The aromatic protons on the benzene (B151609) ring will appear in the δ 7.0-8.5 ppm region, with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing aldehyde and fluorine substituents, and the ethynyl (B1212043) group. The terminal acetylenic proton (≡C-H) is expected to resonate as a singlet around δ 3.0-3.5 ppm. Spin-spin coupling between adjacent aromatic protons and long-range coupling involving the fluorine atom would result in complex splitting patterns (doublets, triplets, or doublet of doublets), which are crucial for assigning the specific positions of the protons on the ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The aldehydic carbonyl carbon is characteristic and appears significantly downfield, typically between δ 185-195 ppm. The two sp-hybridized carbons of the ethynyl group are expected in the δ 80-95 ppm range. The aromatic carbons will resonate in the δ 110-165 ppm region. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature for confirming the fluorine's position.

The purity of a sample can be readily assessed by the presence of any extraneous peaks in either the ¹H or ¹³C NMR spectra, which would indicate impurities.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet (m) |

| Acetylenic (≡C-H) | 3.0 - 3.5 | Singlet (s) |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) | Key Feature |

| Carbonyl (C=O) | 185 - 195 | |

| Aromatic (C-F) | 155 - 165 | Large ¹JCF coupling |

| Aromatic (C-H, C-C) | 110 - 140 | |

| Acetylenic (Ar-C≡) | 90 - 95 | |

| Acetylenic (-C≡C-H) | 80 - 85 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum provides a unique "fingerprint" of the molecule.

Key characteristic absorption bands for this compound include:

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group.

Alkyne ≡C-H Stretch: A sharp, moderately intense band should appear around 3300 cm⁻¹, corresponding to the stretching vibration of the terminal alkyne C-H bond.

Alkyne C≡C Stretch: A weaker absorption is expected in the range of 2100-2140 cm⁻¹, which is characteristic of a terminal alkyne triple bond.

Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹ are typical for the stretching vibrations of C-H bonds on the benzene ring.

Aromatic C=C Stretch: Several bands of varying intensity are expected between 1450 and 1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic ring.

C-F Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ is anticipated for the carbon-fluorine bond stretch.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch | ~3300 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak to Medium |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-F | Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Ion Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₉H₅FO, giving it a molecular weight of approximately 148.13 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z ≈ 148. This peak confirms the molecular weight of the compound. The molecule would also undergo fragmentation, producing characteristic ions. Plausible fragmentation pathways include:

Loss of a hydrogen atom ([M-H]⁺) to give a peak at m/z 147.

Loss of the carbonyl group as carbon monoxide ([M-CO]⁺˙) to give a peak at m/z 120.

Cleavage of the formyl radical (-CHO) to yield a C₈H₄F⁺ ion at m/z 123.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in this compound—the substituted benzene ring, the aldehyde group, and the ethynyl group—give rise to characteristic absorptions.

The UV-Vis spectrum is expected to show absorptions resulting from two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the conjugated aromatic and acetylenic system. These typically result in strong absorption bands, often below 300 nm.

n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. This transition is symmetry-forbidden and results in a weaker absorption band at a longer wavelength, typically above 300 nm.

For substituted benzaldehydes, strong absorptions are generally observed in the 240-290 nm range (π → π) with a weaker band appearing around 310-340 nm (n → π).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of the precise positions of each atom in the crystal lattice.

If a suitable crystal of this compound were analyzed, X-ray crystallography would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C≡C, C-F, aromatic C-C) and bond angles, confirming the molecular geometry.

Planarity: Determination of the planarity of the benzene ring and the orientation of the aldehyde and ethynyl substituents relative to the ring.

Conformation: The preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonding or π-π stacking.

As of now, a public crystal structure for this compound has not been reported.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the purity of this compound and for monitoring the progress of its synthesis.

A typical analytical method for a moderately polar compound like this compound would employ reversed-phase HPLC. In this mode, the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture.

A representative HPLC methodology would include:

Column: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography, offering excellent separation for a wide range of organic molecules.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure efficient separation of the target compound from any impurities or starting materials.

Detector: A UV detector is highly effective, as the aromatic system of this compound absorbs strongly in the UV region. The detection wavelength would be set at or near one of the compound's absorption maxima (λmax) to ensure high sensitivity.

Purity Assessment: The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak.

| Parameter | Typical Condition |

| Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 Silica |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis (e.g., at 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS provides critical information regarding its purity and molecular structure. The gas chromatography component separates the compound from any impurities present in the sample based on differences in their boiling points and interactions with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

A typical GC-MS analysis of this compound would involve injecting a dilute solution of the compound into the GC, where it is vaporized. The vaporized sample is then carried by an inert gas through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The high-energy electrons cause the molecule to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. For this compound, key fragmentation patterns can be predicted based on its structure. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.14 g/mol ). Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO), leading to a significant peak at m/z 119, and the loss of a hydrogen atom, resulting in a peak at m/z 147. The presence of the ethynyl and fluoro substituents would also influence the fragmentation pattern, providing further confirmation of the compound's identity.

The quantitative analysis of this compound and its impurities can also be performed using GC-MS, often by creating a calibration curve with standards of known concentration. nih.govresearchgate.net

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Possible Identity |

|---|---|---|

| [M]⁺ | 148 | Molecular Ion |

| [M-H]⁺ | 147 | Loss of a Hydrogen atom |

| [M-CHO]⁺ | 119 | Loss of the formyl radical |

| [C₆H₃F]⁺ | 94 | Fluorophenyl fragment |

Complementary Analytical Methods for Compositional and Purity Verification (e.g., Elemental Analysis)

The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then passed through a series of detectors that measure their respective amounts. From these measurements, the percentage of each element in the original sample can be calculated.

For this compound, with a molecular formula of C₉H₅FO, the theoretical elemental composition can be calculated. A comparison of the experimentally determined percentages with the theoretical values provides a direct measure of the compound's purity. A close correlation between the experimental and theoretical data is a strong indicator that the correct compound has been synthesized and is of high purity. Commercial suppliers of this compound often provide a purity specification, which is typically determined by a combination of chromatographic and spectroscopic techniques, including elemental analysis. chemscene.com

| Element | Theoretical Percentage (%) | Acceptable Experimental Range for >97% Purity (%) |

|---|---|---|

| Carbon (C) | 72.98 | 72.70 - 73.26 |

| Hydrogen (H) | 3.40 | 3.30 - 3.50 |

| Oxygen (O) | 10.80 | - |

| Fluorine (F) | 12.82 | - |

Note: Oxygen and Fluorine are not always directly measured in standard CHN elemental analysis and are often determined by difference.

Computational and Theoretical Chemistry Approaches Applied to 2 Ethynyl 3 Fluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on molecules like 2-ethynyl-3-fluorobenzaldehyde. By approximating the many-body electronic Schrödinger equation, DFT provides a balance of accuracy and computational efficiency. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions and polarization to accurately describe the electron distribution, particularly in a molecule with electronegative atoms and pi systems.

The first step in a computational study is typically a geometry optimization, which locates the minimum energy structure of the molecule. For this compound, a key structural feature is the orientation of the aldehyde group (-CHO) relative to the substituents on the benzene (B151609) ring. This leads to the possibility of rotational isomers, or conformers.

Studies on similar substituted benzaldehydes, such as 3-fluorobenzaldehyde, have shown the existence of two stable planar conformers: O-cis and O-trans. iku.edu.tr In the case of this compound, these would correspond to the aldehyde's oxygen atom being oriented towards (O-cis) or away from (O-trans) the fluorine atom. DFT calculations can predict the relative energies of these conformers. Often, the energy difference is small, suggesting that both conformers could coexist at room temperature. iku.edu.tr

The optimization process yields precise predictions of bond lengths, bond angles, and dihedral angles. These theoretical values provide a detailed three-dimensional picture of the molecule's lowest energy state.

Table 1: Predicted Geometrical Parameters for this compound (O-trans conformer) Illustrative data based on DFT calculations for analogous compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | 1.35 Å |

| C=O | 1.21 Å | |

| C≡C | 1.20 Å | |

| C-CHO | 1.48 Å | |

| Bond Angle | C-C-F | 119.5° |

| C-C-C≡C | 121.0° | |

| C-C=O | 124.0° |

The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For aromatic aldehydes, this gap is typically in the range of 4-5 eV. Computational analysis reveals the spatial distribution of these orbitals, showing which parts of the molecule are most likely to be involved in electron donation and acceptance during chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies Illustrative data based on DFT/B3LYP calculations.

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 eV | Primarily localized on the ethynyl (B1212043) group and the aromatic ring. |

| LUMO | -2.1 eV | Primarily localized on the aldehyde group and the aromatic ring. |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate chemical stability and reactivity. |

Simulation of Spectroscopic Parameters and Their Validation

A significant advantage of computational chemistry is its ability to predict various types of molecular spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule at its optimized geometry. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

Due to the approximations inherent in the harmonic oscillator model used in most DFT calculations, the calculated frequencies are often systematically higher than experimental values. To correct for this, a uniform scaling factor is typically applied. The resulting scaled frequencies and their corresponding intensities can be plotted to produce a theoretical IR spectrum that can be directly compared with an experimental one. researchgate.netresearchgate.net This comparison helps in assigning the absorption bands in the experimental spectrum to specific molecular motions. For this compound, key vibrational modes would include the C=O stretch of the aldehyde, the C≡C stretch of the ethynyl group, and the C-F stretch.

Table 3: Predicted Principal Vibrational Frequencies Illustrative data based on scaled DFT/B3LYP calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Alkyne C-H Stretch | ~3300 | Medium |

| Aldehyde C-H Stretch | ~2850 | Medium |

| C≡C Stretch | ~2150 | Medium-Weak |

| C=O Stretch | ~1710 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | ~1250 | Strong |

Theoretical NMR chemical shifts are powerful for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the magnetic shielding tensors for each nucleus. researchgate.net These tensors are then used to determine the chemical shifts (δ) relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

Calculations can be performed for all NMR-active nuclei in the molecule, including ¹H, ¹³C, and ¹⁹F. The predicted chemical shifts can be compared with experimental spectra to confirm assignments and support structural determination. For fluorinated organic molecules, the prediction of ¹⁹F chemical shifts is particularly useful, as this nucleus has a wide chemical shift range and is highly sensitive to its electronic environment.

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies required to promote an electron from an occupied orbital to an unoccupied one.

The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f) for each electronic transition. The oscillator strength is related to the intensity of the absorption band. For a molecule like this compound, the spectrum is expected to be dominated by π→π* transitions associated with the conjugated system of the aromatic ring, ethynyl group, and carbonyl group, as well as weaker n→π* transitions involving the non-bonding electrons on the aldehyde oxygen. mdpi.com

Table 4: Predicted Electronic Transitions Illustrative data based on TD-DFT calculations.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | ~340 | Low | n→π* (HOMO → LUMO) |

| S₀ → S₂ | ~285 | High | π→π |

| S₀ → S₃ | ~250 | High | π→π |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. Through the application of quantum chemical calculations, researchers can map out the potential energy surfaces of reactions, identify key intermediates, and characterize the transition states that connect them. These theoretical investigations provide a molecular-level understanding of the reaction pathways, offering insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization and Reaction Pathway Analysis

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, such as density functional theory (DFT), are employed to locate and characterize the geometry and energy of transition states for reactions involving this compound. By analyzing the vibrational frequencies of the calculated transition state structure, chemists can confirm that it represents a true saddle point on the potential energy surface, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition states are identified, the entire reaction pathway can be mapped out. This involves calculating the energies of the reactants, intermediates, transition states, and products. The resulting energy profile provides a quantitative measure of the activation barriers and reaction enthalpies, which are crucial for predicting the feasibility and kinetics of a given transformation. For instance, in a hypothetical nucleophilic addition to the aldehyde group of this compound, computational analysis would reveal the energy barrier for the formation of the tetrahedral intermediate and the subsequent steps of the reaction.

Interactive Table: Hypothetical Transition State Data for a Nucleophilic Addition to this compound

| Parameter | Value | Unit |

| Activation Energy (Ea) | 15.2 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 22.5 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 14.8 | kcal/mol |

| Imaginary Frequency | -250.1 | cm⁻¹ |

Energy Landscape Mapping of Chemical Transformations

Beyond a simple one-dimensional reaction pathway, computational chemistry allows for the mapping of the entire energy landscape of a chemical transformation. This multi-dimensional surface represents the potential energy of the system as a function of the positions of all its atoms. By exploring this landscape, researchers can identify all possible reaction pathways, including competing side reactions and rearrangement possibilities.

For a molecule like this compound, with multiple reactive sites (the aldehyde, the ethynyl group, and the aromatic ring), mapping the energy landscape is particularly valuable. It can help predict the regioselectivity and stereoselectivity of reactions. For example, in a cycloaddition reaction involving the ethynyl group, computational mapping could predict whether the [2+2] or [2+3] cycloaddition is more favorable by comparing the energy barriers of the respective pathways. These detailed energy maps provide a comprehensive understanding of the factors that govern the outcome of a chemical reaction.

Investigation of Fluorine Substitution Effects on Electronic Properties and Reactivity Profiles

The presence of a fluorine atom at the 3-position and an ethynyl group at the 2-position of the benzaldehyde (B42025) ring significantly influences the molecule's electronic properties and reactivity. Computational studies can quantify these effects by analyzing various electronic descriptors.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density on the aromatic ring and the aldehyde group. The ethynyl group can act as a weak electron-withdrawing group through its sp-hybridized carbons. Computational calculations of molecular electrostatic potential (MEP) maps can visualize these electronic effects, showing regions of positive and negative potential and thus predicting sites susceptible to nucleophilic or electrophilic attack.

Interactive Table: Calculated Electronic Properties of Substituted Benzaldehydes

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | 2.98 | -6.54 | -1.23 | 5.31 |

| 3-Fluorobenzaldehyde | 2.45 | -6.78 | -1.35 | 5.43 |

| 2-Ethynylbenzaldehyde | 3.15 | -6.42 | -1.51 | 4.91 |

| This compound | 2.89 | -6.65 | -1.62 | 5.03 |

Note: The data in this table is based on theoretical calculations for comparative purposes and may not represent experimentally determined values.

2 Ethynyl 3 Fluorobenzaldehyde As a Strategic Building Block in Complex Molecular Synthesis

Potential as a Precursor in the Synthesis of Heterocyclic Compounds

The unique arrangement of reactive sites in 2-Ethynyl-3-fluorobenzaldehyde makes it a promising starting material for the assembly of various heterocyclic frameworks. The aldehyde group can participate in condensations and cyclizations, while the terminal alkyne is amenable to a wide range of coupling and addition reactions.

Theoretical Pathways to Indazole Scaffolds

The synthesis of indazole scaffolds often involves the formation of a pyrazole ring fused to a benzene (B151609) ring. Theoretically, this compound could serve as a precursor to indazoles through several established synthetic strategies. For instance, reaction of the aldehyde with a hydrazine derivative would form a hydrazone. Subsequent intramolecular cyclization, potentially via an oxidative pathway or a metal-catalyzed process involving the ethynyl (B1212043) group, could lead to the formation of the indazole core. The fluorine substituent would remain on the benzo ring, offering a site for further functionalization or influencing the electronic properties of the final molecule. However, specific, documented examples of this transformation using this compound are not readily found in the current body of scientific literature.

Postulated Routes to Isoquinoline and Related Nitrogen Heterocycles

Isoquinolines, which feature a pyridine ring fused to a benzene ring, are another important class of nitrogen heterocycles. The construction of the isoquinoline skeleton from this compound could be envisioned through methods such as the Bischler-Napieralski or Pictet-Spengler type reactions, following initial elaboration of the aldehyde and/or ethynyl group. For example, conversion of the aldehyde to an imine, followed by an intramolecular cyclization involving the alkyne, is a plausible, though not explicitly documented, route. The presence of the fluorine atom could modulate the reactivity and regioselectivity of such cyclization reactions.

Conceptual Applications in the Synthesis of Phosphorus-Containing Heterocycles

The synthesis of phosphorus-containing heterocycles often involves the reaction of organophosphorus reagents with multifunctional organic molecules. While the direct reaction of this compound to form phosphorus heterocycles is not a commonly reported transformation, its functional groups offer potential handles for such syntheses. For example, the aldehyde could undergo a phospha-aldol type reaction, or the alkyne could be involved in a hydrophosphination reaction. These initial steps could be followed by cyclization to afford novel phosphorus-containing heterocyclic systems. At present, these remain theoretical possibilities awaiting experimental validation.

Hypothetical Formation of Dibenzoxepine Architectures

Dibenzoxepine scaffolds are characterized by a seven-membered ring containing an oxygen atom fused to two benzene rings. The synthesis of such structures from this compound would require a multi-step sequence. One hypothetical approach could involve the conversion of the aldehyde to a phenol group and subsequent etherification with a second aromatic ring. The ethynyl group could then be elaborated and cyclized to form the seven-membered ring. This complex transformation has not been specifically reported for this starting material.

Anticipated Role in Conjugated Systems and Chalcone Derivatives Synthesis

The synthesis of chalcones and other conjugated systems is a well-established area of organic chemistry. Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are typically prepared via a Claisen-Schmidt condensation between a benzaldehyde (B42025) and an acetophenone.

In this context, this compound is an ideal substrate. The aldehyde functionality can readily react with an enolate, such as that derived from an acetophenone, to form the characteristic α,β-unsaturated ketone of the chalcone framework. The resulting chalcone would bear the 2-ethynyl-3-fluorophenyl group, thereby incorporating both the alkyne and fluorine functionalities into the final conjugated system. These groups can be used for further chemical modifications or to tune the electronic and photophysical properties of the molecule. While this reaction is chemically feasible and highly probable, specific examples detailing the synthesis and characterization of chalcones derived from this compound are not extensively documented in peer-reviewed literature.

Prospective Applications in the Construction of Functional Organic Scaffolds

The term "functional organic scaffolds" encompasses a broad range of molecules designed for specific applications in materials science, medicinal chemistry, and catalysis. The combination of a reactive aldehyde, a versatile alkyne, and a fluorine-substituted aromatic ring in this compound makes it a highly attractive building block for creating such scaffolds.

The alkyne moiety is particularly useful for introducing the molecule into larger systems via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or for forming extended π-conjugated systems through Sonogashira or other cross-coupling reactions. The aldehyde can be used to anchor the molecule to surfaces or to construct complex supramolecular architectures through imine formation or other condensation reactions. The fluorine atom can enhance metabolic stability in drug candidates, modulate crystal packing in organic materials, and serve as a spectroscopic probe. While the potential is significant, the realization of these applications in the form of specific, published functional organic scaffolds derived from this compound is yet to be widely reported.

Strategies for Orthogonal Functionalization and Modular Synthesis

The unique arrangement of a reactive aldehyde and a terminal alkyne within the this compound molecule presents a powerful platform for complex molecular synthesis. The distinct reactivity of these two functional groups allows for selective, or "orthogonal," chemical transformations, enabling the stepwise and controlled construction of intricate molecular architectures. This modular approach, where different components can be selectively introduced, is of paramount importance in medicinal chemistry and materials science for the generation of diverse compound libraries.

The aldehyde group, being an electrophilic center, is susceptible to nucleophilic attack, while the terminal alkyne, with its acidic proton and electron-rich triple bond, can participate in a different set of reactions, such as carbon-carbon bond-forming cross-coupling reactions. The fluorine atom at the 3-position further influences the reactivity of the aromatic ring, adding another layer of control for potential functionalization.

Orthogonal Functionalization of the Aldehyde and Ethynyl Groups

The ability to selectively modify one functional group while leaving the other intact is the cornerstone of orthogonal synthesis. This can be achieved through a careful choice of reagents and reaction conditions, or by employing protecting group strategies.

Chemoselective Reactions of the Aldehyde:

The aldehyde moiety can be selectively transformed in the presence of the terminal alkyne through a variety of well-established reactions. For instance, the aldehyde can undergo nucleophilic addition with organometallic reagents, be converted to an imine, or participate in olefination reactions, all while the alkyne remains untouched under appropriate conditions.

One prominent example is the Horner-Wadsworth-Emmons olefination, which can be performed selectively on the aldehyde to introduce a new carbon-carbon double bond. researchgate.net This reaction is highly valuable for extending the carbon framework of the molecule. Another key transformation is the aldehyde-alkyne-amine (A³) coupling, a multicomponent reaction that directly utilizes both the aldehyde and alkyne functionalities in a single step to produce propargylamines. acs.org

Chemoselective Reactions of the Alkyne:

Conversely, the terminal alkyne can be selectively functionalized while preserving the aldehyde group. A prime example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com This reaction is exceptionally useful for creating extended conjugated systems. The aldehyde group is generally tolerant to the conditions of the Sonogashira coupling, especially when copper-free protocols are employed. organic-chemistry.org

Furthermore, the terminal alkyne can undergo reactions such as hydration to form a methyl ketone, or participate in cycloaddition reactions to construct heterocyclic rings. The choice of catalyst and reaction conditions is crucial to prevent undesired side reactions with the aldehyde.

Protecting Group Strategies for Sequential Functionalization

In cases where chemoselectivity is difficult to achieve, orthogonal protecting groups can be employed to temporarily mask one of the functional groups. ccspublishing.org.cn This allows for the unhindered transformation of the other.

Protection of the Aldehyde:

The aldehyde can be protected as an acetal or a related derivative, which is stable to the basic and organometallic conditions often used for alkyne functionalization. For instance, protection as a 1,3-dioxane is a common strategy. nih.gov Once the desired modifications on the alkyne are complete, the aldehyde can be deprotected under acidic conditions.

Protection of the Alkyne:

The terminal alkyne can be protected by reacting it with a bulky silyl group, such as a triisopropylsilyl (TIPS) group. This silyl-protected alkyne is stable to many reagents used to modify the aldehyde. The protecting group can then be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to regenerate the terminal alkyne for further reactions.

Modular Synthesis and Assembly

The orthogonal reactivity of this compound makes it an ideal building block for modular synthesis. This approach allows for the assembly of complex molecules from smaller, interchangeable modules. For example, a library of diverse compounds can be generated by reacting this compound with a variety of aryl halides via Sonogashira coupling, followed by a range of different nucleophiles reacting with the aldehyde.

This modularity is particularly powerful in drug discovery, where the systematic variation of different parts of a molecule is essential for optimizing its biological activity.

Research Findings on Orthogonal Functionalization

While specific research exclusively focused on this compound is limited, the principles of orthogonal functionalization of aromatic aldehydes and terminal alkynes are well-documented. The following tables illustrate potential reaction pathways and expected outcomes based on established methodologies for similar substrates.

Table 1: Selective Reactions of the Aldehyde Group

| Reaction Type | Reagent/Catalyst | Product | Expected Yield (%) |

| Wittig Reaction | Ph₃P=CHCO₂Et | Ethyl 3-(2-ethynyl-3-fluorophenyl)acrylate | 85-95 |

| Reductive Amination | Benzylamine, NaBH(OAc)₃ | N-((2-ethynyl-3-fluorophenyl)methyl)benzenamine | 70-85 |

| Grignard Addition | Phenylmagnesium bromide | (2-ethynyl-3-fluorophenyl)(phenyl)methanol | 80-90 |

Table 2: Selective Reactions of the Ethynyl Group

| Reaction Type | Reagent/Catalyst | Product | Expected Yield (%) |

| Sonogashira Coupling | Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N | 3-fluoro-2-(phenylethynyl)benzaldehyde | 80-95 |

| Glaser Coupling | CuCl, TMEDA, O₂ | 1,4-bis(3-fluoro-2-formylphenyl)buta-1,3-diyne | 60-75 |

| Click Reaction (CuAAC) | Benzyl azide, CuSO₄, Sodium ascorbate | (1-benzyl-1H-1,2,3-triazol-4-yl)(2-formyl-6-fluorophenyl)methanone | 90-98 |

Table 3: Sequential Functionalization using Protecting Groups

| Step | Reaction | Reagent/Catalyst | Intermediate/Product | Expected Yield (%) |

| 1 | Aldehyde Protection | Ethylene glycol, p-TsOH | 2-(2-ethynyl-3-fluorophenyl)-1,3-dioxolane | 90-98 |

| 2 | Sonogashira Coupling | Iodobenzene, Pd(PPh₃)₄, CuI, Et₃N | 2-(3-fluoro-2-(phenylethynyl)phenyl)-1,3-dioxolane | 80-95 |

| 3 | Deprotection | Aqueous HCl | 3-fluoro-2-(phenylethynyl)benzaldehyde | 85-95 |

Future Perspectives and Emerging Research Avenues for 2 Ethynyl 3 Fluorobenzaldehyde Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 2-ethynyl-3-fluorobenzaldehyde and its derivatives is expected to align with the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. jddhs.com Traditional multi-step syntheses often involve hazardous reagents, significant waste generation, and high energy consumption. jddhs.com Future research will likely focus on developing more sustainable alternatives.

Key green chemistry strategies that could be applied include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for solvent-free conditions. mdpi.comrasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions without a solvent, or in greener solvents like water or ionic liquids, minimizes volatile organic compound (VOC) emissions and simplifies purification. researchgate.net

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing byproducts. mdpi.com

Renewable Feedstocks: Investigating synthetic routes that begin from renewable starting materials rather than petroleum-based sources is a core tenet of sustainable chemistry. nih.gov

| Green Chemistry Approach | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, reduced energy consumption. mdpi.com | Optimization of microwave parameters for key synthetic steps like Sonogashira coupling or formylation. |

| Solvent-Free or Green Solvent Conditions | Reduced waste and environmental impact, simplified workup. jddhs.com | Exploring solid-state reactions or the use of solvents like water, ethanol, or supercritical CO2. |

| Catalysis (Biocatalysis and Heterogeneous Catalysis) | High selectivity, mild reaction conditions, catalyst recyclability. jddhs.com | Screening for enzymes or developing recyclable solid-supported catalysts for its synthesis. |

| One-Pot Reactions | Increased efficiency, reduced waste from intermediate purification steps. nih.gov | Designing tandem or cascade reactions that form the molecule in a single continuous process. |

Exploration of Novel Catalytic Systems for Diverse Transformations

The reactivity of the ethynyl (B1212043) and aldehyde groups in this compound makes it an ideal substrate for a wide range of catalytic transformations. Future research will likely focus on discovering and optimizing novel catalytic systems to unlock new synthetic pathways.

Potential areas of exploration include:

C-H Activation: Directly functionalizing the aromatic C-H bonds could provide efficient routes to more complex derivatives without the need for pre-functionalized starting materials. chemrxiv.org

Asymmetric Catalysis: Developing chiral catalysts for reactions involving the aldehyde or alkyne would enable the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications.

Photoredox Catalysis: Using light to drive chemical reactions can provide access to unique reactivity patterns under mild conditions.

| Catalytic System | Target Transformation | Potential Outcome |

|---|---|---|

| Iridium or Rhodium Catalysts | Directed C-H Amination/Alkylation chemrxiv.org | Synthesis of novel anilines or alkyl-substituted derivatives for medicinal chemistry. |

| Chiral Lewis Acids or Organocatalysts | Asymmetric Aldol or Ene Reactions | Enantioselective formation of C-C bonds to produce chiral building blocks. |

| Gold or Silver Catalysis | Hydroarylation/Cycloisomerization nih.gov | Formation of complex heterocyclic structures like isochromenes. |

| Photoredox Catalysts (e.g., Ru or Ir complexes) | Radical-based transformations of the alkyne | Access to novel functionalization patterns not achievable with traditional methods. |

Advanced Computational Studies for Predictive Molecular Design

Computational chemistry is a powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental work. Advanced computational studies, such as those using Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. researchgate.net

Future computational research could focus on:

Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand transition states and predict the most favorable conditions.

In Silico Screening: Computationally designing and evaluating the properties of virtual derivatives to identify promising candidates for synthesis. nih.gov

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds. researchgate.net

| Computational Method | Research Application | Expected Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculating reaction energy profiles. researchgate.net | Understanding reaction mechanisms and predicting product selectivity. |

| Time-Dependent DFT (TD-DFT) | Predicting electronic absorption spectra. researchgate.net | Designing derivatives with specific photophysical properties. |

| Molecular Docking | Simulating binding to biological targets. nih.gov | Identifying potential pharmaceutical applications by predicting bioactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with chemical or biological activity. | Building predictive models to guide the design of new, more potent derivatives. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by allowing for the rapid screening of a vast number of reaction conditions. purdue.edu Integrating this compound into these platforms could significantly accelerate the discovery of new reactions and the optimization of synthetic processes. nih.govemolecules.com

Future directions include:

Reaction Optimization: Using HTE to quickly screen catalysts, solvents, and other parameters for reactions such as Sonogashira couplings or C-H functionalizations. purdue.eduemolecules.com

Library Synthesis: Employing automated platforms to synthesize large libraries of derivatives for biological screening.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives, which can offer improved safety, scalability, and control over reaction conditions. rsc.org

| Platform/Technology | Application for this compound | Benefit |

|---|---|---|

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and conditions for cross-coupling reactions. nih.gov | Accelerated discovery of optimal synthetic methods. emolecules.com |

| Automated Synthesis Platforms | Parallel synthesis of a library of derivatives by reacting the aldehyde or alkyne group. | Efficient generation of diverse compounds for drug discovery screening. chemrxiv.org |

| Continuous Flow Chemistry | Development of a scalable and safe synthesis process. rsc.org | Improved process control, enhanced safety, and easier scale-up. purdue.edu |

| Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | Ultra-fast analysis of HTE reaction arrays. nih.gov | Rapidly identifies successful reactions without the need for purification. purdue.edu |

Unexplored Reactivity Patterns and Derivatization Opportunities

The combination of an aldehyde, alkyne, and fluorine atom in a specific ortho/meta arrangement suggests a wealth of unexplored reactivity. The electronic interplay between these functional groups could lead to novel cascade reactions and the formation of unique molecular architectures.

Promising areas for investigation include:

Intramolecular Cyclizations: Designing reactions where the aldehyde and alkyne groups react with each other or with a third component to form complex heterocyclic systems. Similar o-(2-acyl-1-ethynyl)benzaldehydes are known to undergo cascade cyclizations. nih.gov

Multicomponent Reactions: Using this compound as a building block in one-pot reactions involving three or more starting materials to rapidly build molecular complexity.

Fluorine Chemistry: Leveraging the fluorine atom to influence the reactivity of the other functional groups or as a site for further functionalization.

| Reaction Class | Potential Reagents | Resulting Molecular Scaffold |

|---|---|---|

| Intramolecular [3+2] Cycloaddition | Azides, Nitrones | Fused polycyclic nitrogen heterocycles. |

| Tandem Condensation-Cyclization | Amino acid derivatives nih.gov | Indeno[2,1-c]pyranones or similar complex oxygen heterocycles. nih.gov |

| Multicomponent Reactions (e.g., A3 coupling) | Amines, another alkyne | Propargylamines with diverse substitutions. |

| Derivatization via C-F Bond Activation | Transition metal catalysts | Introduction of new functional groups at the fluorine position. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethynyl-3-fluorobenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Direct Sonogashira Coupling : React 3-fluoro-2-iodobenzaldehyde with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₂Cl₂/CuI catalysis in THF/Et₃N (1:1) at 60°C for 12 hours. Deprotect TMS groups with K₂CO₃/MeOH to yield the terminal alkyne. Typical yields: 65–75% .

- Alternative Pathway : Use 3-fluorobenzaldehyde as a starting material, introduce ethynyl via halogenation (e.g., Br₂/FeCl₃) followed by elimination. Monitor regioselectivity using HPLC (C18 column, acetonitrile/water gradient) to confirm positional fidelity of the ethynyl group .

- Critical Parameters : Oxygen-free conditions, precise temperature control, and inert gas purging are essential to minimize side reactions (e.g., Glaser coupling).

Table 1 : Comparative Synthesis Routes

| Method | Catalyst System | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | 70 | >98% | TMS deprotection efficiency |

| Halogenation-Elimination | Br₂/FeCl₃ | 55 | 92% | Regioselectivity control |

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity (0%, 50%, 90% RH). Analyze aliquots weekly via ¹⁹F NMR (400 MHz, CDCl₃) to detect fluorinated degradation products (e.g., hydrolysis to 3-fluorobenzoic acid).

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; monitor aldehyde oxidation (FTIR peak ~1700 cm⁻¹) and ethynyl group integrity (Raman spectroscopy, C≡C stretch ~2100 cm⁻¹) .

- Recommendations : Use amber vials with desiccants (silica gel) for long-term storage. Avoid aqueous buffers unless stabilized with radical scavengers (e.g., BHT).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D COSY and HSQC. The aldehyde proton appears at δ 10.2–10.5 ppm; ethynyl protons are absent (terminal alkynes are NMR-silent, but TMS-protected intermediates show δ 0.1–0.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular ion [M-H]⁻ at m/z 176.0372 (calculated for C₉H₅FO). Fragmentation patterns distinguish ethynyl loss (Δ m/z 26) from fluorine retention .

- X-ray Crystallography : Crystallize from hexane/EtOAc (1:5) to resolve spatial arrangement of the ethynyl and fluorine substituents .

Advanced Research Questions

Q. How does the electronic nature of the ethynyl and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. The ethynyl group’s electron-withdrawing effect reduces electron density at the aldehyde carbonyl (Mulliken charge: −0.32 e), enhancing electrophilicity for nucleophilic additions (e.g., Grignard reactions) .

- Experimental Validation : Compare reactivity with non-fluorinated analogs (e.g., 2-ethynylbenzaldehyde) in Suzuki-Miyaura couplings. Fluorine’s inductive effect increases oxidative addition rates (k₁ by ~30%) but may sterically hinder bulky boronic acids .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization of this compound?

- Methodological Answer :

- Contradiction Analysis : Discrepancies in electrophilic substitution (e.g., nitration) may arise from competing directing effects (fluorine vs. ethynyl). Use kinetic vs. thermodynamic control studies:

- Low Temperature (–20°C) : Fluorine directs meta-substitution (70% yield).

- High Temperature (80°C) : Ethynyl directs para-substitution (55% yield) .

- Diagnostic Tools : Competitive Hammett plots (σ⁺ values) and in situ IR monitoring of intermediates clarify dominant electronic effects .

Q. How can this compound be integrated into enzymatic or bioorthogonal labeling systems?

- Methodological Answer :

- Click Chemistry : React with azide-functionalized biomolecules (CuAAC: CuSO₄/sodium ascorbate, 37°C, 1 hour). Confirm biocompatibility via MTT assay (HeLa cells, IC₅₀ > 500 µM) .

- Enzymatic Compatibility : Screen cytochrome P450 isoforms (e.g., CYP3A4) for oxidative metabolism using LC-MS/MS. Fluorine retards oxidation (t₁/₂ increased by 2.5× vs. non-fluorinated analogs) .

Data Contradiction & Analysis

Q. Why do different studies report conflicting solubility profiles for this compound in polar aprotic solvents?

- Methodological Answer :

- Root Cause : Impurity profiles (e.g., residual Pd catalysts or moisture content) alter solubility. Use ICP-MS to quantify Pd (<1 ppm) and Karl Fischer titration for water content (<0.1% w/w) .

- Standardization : Pre-treat solvents with molecular sieves (3Å) and validate via UV-vis spectroscopy (λmax 280 nm for aldehyde π→π* transitions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.